molecular formula C11H16O3 B7975605 2-[2-(2-Methoxyethoxy)phenyl]ethanol

2-[2-(2-Methoxyethoxy)phenyl]ethanol

Cat. No.: B7975605
M. Wt: 196.24 g/mol
InChI Key: MPRQANBUSAZMSW-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)phenyl]ethanol is a chemical compound that belongs to the family of glycol ethers. It is a colorless, hygroscopic liquid that combines the properties of alcohols and ethers, making it a versatile solvent in various chemical applications . The compound has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)phenyl]ethanol typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and advanced purification techniques. The process includes the initial synthesis, followed by distillation and crystallization to achieve the required purity levels. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)phenyl]ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)phenyl]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. It may also participate in chemical reactions, forming intermediates that influence biological and chemical processes. The specific molecular targets and pathways depend on the context of its use, such as in biological assays or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Methoxyethoxy)phenyl]ethanol is unique due to its specific structure, which combines the properties of both glycol ethers and phenyl groups. This combination enhances its solubility and reactivity, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions and its versatility as a solvent further distinguish it from similar compounds.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-13-8-9-14-11-5-3-2-4-10(11)6-7-12/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRQANBUSAZMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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